

# TRV045's lack of lymphopenia compared to other S1P modulators

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | TRV045    |           |  |  |  |
| Cat. No.:            | B15572528 | Get Quote |  |  |  |

## TRV045: A Novel S1P1 Modulator Sparing Lymphocyte Counts

A Comparative Analysis of **TRV045** and Other Sphingosine-1-Phosphate (S1P) Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **TRV045**, an investigational sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator, with other approved S1P modulators, focusing on the key differentiator of its lack of associated lymphopenia. The information presented herein is supported by available preclinical and clinical data and aims to provide an objective resource for the scientific community.

## **Executive Summary**

Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs effective in treating autoimmune diseases like multiple sclerosis. Their primary mechanism of action involves the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system. However, this therapeutic effect is intrinsically linked to a common side effect: lymphopenia, a reduction in the number of circulating lymphocytes, which can increase the risk of infections.



**TRV045**, a novel and highly selective S1P1 receptor modulator, has demonstrated efficacy in preclinical models of neuropathic pain and epilepsy without inducing the hallmark lymphopenia observed with other S1P modulators.[1][2][3][4] This unique profile suggests a differentiated mechanism of action that could offer a significant safety advantage. This guide will delve into the comparative data, explore the underlying signaling pathways, and provide detailed experimental methodologies for assessing lymphopenia.

## **Data Presentation: Lymphopenia Comparison**

The following table summarizes the available quantitative data on the effects of **TRV045** and other S1P modulators on peripheral lymphocyte counts. It is important to note that direct head-to-head clinical trial data for **TRV045** is not yet publicly available; therefore, the data for **TRV045** is based on consistent reports from nonclinical and Phase 1 clinical studies.[3][5][6]



| S1P Modulator           | Mechanism of<br>Action                                       | Reported Effect<br>on Lymphocyte<br>Count                                                  | Incidence of<br>Grade 3/4<br>Lymphopenia                                                                   | Key References                 |
|-------------------------|--------------------------------------------------------------|--------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|--------------------------------|
| TRV045                  | Selective S1P1R<br>Sustained<br>Agonist                      | No clinically significant reduction reported in nonclinical and Phase 1 studies. [5][6][7] | Not reported;<br>stated to not<br>cause<br>lymphopenia.[1]<br>[2][3][4]                                    | Trevena Inc.<br>Press Releases |
| Fingolimod<br>(Gilenya) | Non-selective<br>S1P Receptor<br>Functional<br>Antagonist    | Mean reduction<br>of ~76% from<br>baseline.[8]                                             | Grade 4 lymphopenia (<0.2 x 10 <sup>9</sup> /L) reported in 2.2- 15% of patients in real-world studies.[9] | [8][9][10][11][12]             |
| Siponimod<br>(Mayzent)  | Selective S1P1,<br>S1P5 Receptor<br>Functional<br>Antagonist | Mean reduction<br>of ~71-77% from<br>baseline.[13]                                         | Grade 4 lymphopenia reported in ~8.5% of patients in a real- world study.[14] [15][16]                     | [13][14][15][16]               |
| Ozanimod<br>(Zeposia)   | Selective S1P1,<br>S1P5 Receptor<br>Functional<br>Antagonist | Mean reduction of >50% with 0.5 mg and >75% with 1 mg dose. [17]                           | Grade 4 lymphopenia reported in 2.9% of patients in a real-world study. [9]                                | [9][17][18][19]<br>[20][21]    |







Ponesimod Receptor Reduction to (<0.2 x 10°/L)

Ponvory) Functional Antagonist baseline.[22] Antagonist Lymphopenia

Lymphopenia

(<0.2 x 10°/L)

occurred in 3.2% [22][23][24][25]

of patients in clinical trials.[22]

# Differentiated Signaling Pathways: A Tale of Two Mechanisms

The distinct effect of **TRV045** on lymphocyte counts is believed to stem from its unique interaction with the S1P1 receptor compared to other S1P modulators.

Conventional S1P Modulators (e.g., Fingolimod): Functional Antagonism

Most approved S1P modulators act as functional antagonists. Upon binding to the S1P1 receptor on lymphocytes, they initially cause receptor activation. However, this is followed by the recruitment of  $\beta$ -arrestin, which leads to receptor internalization and subsequent degradation. This downregulation of S1P1 receptors on the lymphocyte surface renders them unresponsive to the natural S1P gradient, trapping them within the lymph nodes and causing peripheral lymphopenia.

#### **TRV045**: Sustained Agonism

Preclinical data suggests that **TRV045** acts as a sustained agonist at the S1P1 receptor without causing the same degree of receptor desensitization or downregulation.[1][26] For instance, studies have shown that repeated treatment with fingolimod resulted in an approximately 30% reduction in S1P1 receptor protein in the spinal cord, whereas **TRV045** had no effect.[1][26] This suggests that **TRV045** may modulate S1P1 signaling in a way that achieves therapeutic effects in the central nervous system without disrupting lymphocyte trafficking from lymph nodes. This concept is often referred to as biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others.





Click to download full resolution via product page

Caption: Differentiated Signaling Pathways of S1P Modulators.



## **Experimental Protocols**

The assessment of lymphopenia is a critical component of the safety evaluation for S1P modulators in both preclinical and clinical development. The following sections outline the typical methodologies employed.

#### **Preclinical Assessment of Lymphopenia**

Objective: To determine the effect of a test compound on peripheral lymphocyte counts in animal models.

Species: Typically rodents (mice or rats) and a non-rodent species (e.g., non-human primates).

#### Methodology:

- Animal Dosing: Animals are administered the test compound (e.g., TRV045 or a comparator) or vehicle control via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., single dose, or repeated daily doses for 7, 14, or 28 days).
- Blood Collection: At predetermined time points (e.g., pre-dose and several time points post-dose), blood samples are collected from the animals.
- Complete Blood Count (CBC): A standard hematology analyzer is used to perform a CBC to determine the total white blood cell count and differential counts, including the absolute number of lymphocytes.
- Flow Cytometry (Optional): For a more detailed analysis of lymphocyte subsets (e.g., T-cells, B-cells, NK cells), flow cytometry can be employed.
  - Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stained with a
    cocktail of fluorescently labeled antibodies specific for lymphocyte surface markers (e.g.,
    CD3 for T-cells, CD19 for B-cells).
  - The stained cells are then analyzed on a flow cytometer to quantify the percentage and absolute number of each lymphocyte subpopulation.
- Data Analysis: Lymphocyte counts are compared between the treatment and vehicle control groups. A statistically significant decrease in lymphocyte counts in the treated group is



indicative of drug-induced lymphopenia.

#### **Clinical Assessment of Lymphopenia**

Objective: To evaluate the safety and tolerability of a test compound with respect to lymphocyte counts in human subjects.

Study Design: Typically a randomized, double-blind, placebo-controlled trial.

#### Methodology:

- Subject Screening and Baseline Assessment: Healthy volunteers or patients have their baseline lymphocyte counts measured as part of the screening process before receiving the study drug.
- Drug Administration: Subjects receive the investigational drug or a placebo according to the study protocol (e.g., single ascending doses or multiple ascending doses).
- Blood Sampling: Blood samples for hematology are collected at regular intervals throughout the study (e.g., at pre-dose, and at various time points post-dose on specified days).
- Laboratory Analysis:
  - Complete Blood Count (CBC): A central laboratory performs a CBC on all blood samples to determine the absolute lymphocyte count.
  - Lymphopenia Grading: Any decrease in lymphocyte count is graded according to standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE).
- Safety Monitoring: All adverse events, including any signs or symptoms of infection, are closely monitored and recorded.
- Data Analysis: Changes in lymphocyte counts from baseline are calculated for each treatment group and compared with the placebo group. Statistical analyses are performed to determine if there is a clinically significant and statistically significant effect of the drug on lymphocyte counts.





Click to download full resolution via product page

Caption: Experimental Workflow for Assessing Lymphopenia.

### Conclusion

The available evidence strongly suggests that **TRV045** possesses a distinct pharmacological profile compared to other S1P modulators. Its ability to selectively modulate the S1P1 receptor without causing significant receptor downregulation appears to uncouple the therapeutic potential of S1P1 agonism from the lymphopenia that has been a hallmark of this drug class. This key difference positions **TRV045** as a promising candidate for further development in CNS



disorders where long-term safety and a preserved immune function are paramount. Further clinical studies with direct comparators will be crucial to definitively establish the quantitative differences in lymphocyte counts and the full clinical implications of **TRV045**'s unique mechanism of action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Trevena Announces Preclinical TRV045 Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models: Trevena, Inc. (TRVN) [trevena.com]
- 2. Trevena Enrolls First Subject in TRV045 Proof-of-Concept Trial Evaluating S1PR Mechanism of Action and Target Engagement - BioSpace [biospace.com]
- 3. Trevena Announces Completion of Phase 1 Study for TRV045, Novel S1P Receptor Modulator :: Trevena, Inc. (TRVN) [trevena.com]
- 4. Trevena, Inc. Announces Presentations Highlighting Novel S1P1 Receptor Modulator at the American College of Neuropsychopharmacology 59th Annual Meeting BioSpace [biospace.com]
- 5. Trevena Reports Favorable TRV045 Topline Safety and Tolerability Data from Proof-of-Concept Studies: Trevena, Inc. (TRVN) [trevena.com]
- 6. sec.gov [sec.gov]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. Lymphocyte recovery after fingolimod discontinuation in patients with MS PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Fingolimod on Lymphocyte Subsets in Patients With Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of fingolimod on basic lymphocyte subsets frequencies in the peripheral blood of multiple sclerosis patients – preliminary study - PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 12. Frontiers | Real World Lab Data: Patterns of Lymphocyte Counts in Fingolimod Treated Patients [frontiersin.org]
- 13. Siponimod enriches regulatory T and B lymphocytes in secondary progressive multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-world data on siponimod-related lymphopenia among people with secondary progressive multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-world data on siponimod-related lymphopenia among people with secondary progressive multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus PMC [pmc.ncbi.nlm.nih.gov]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. researchgate.net [researchgate.net]
- 24. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]
- 25. Effect of Ponesimod Exposure on Total Lymphocyte Dynamics in Patients with Multiple Sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Trevena Shares TRV045 Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- To cite this document: BenchChem. [TRV045's lack of lymphopenia compared to other S1P modulators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572528#trv045-s-lack-of-lymphopenia-compared-to-other-s1p-modulators]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com